Ethyl-2-(2-Chlorphenyl)acetat

Übersicht

Beschreibung

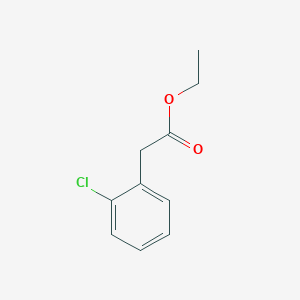

Ethyl 2-(2-chlorophenyl)acetate is an organic compound with the chemical formula C10H11ClO2. It appears as a colorless liquid with a density of 1.191 g/cm³, a boiling point of 209-210°C, and a melting point of -42°C. This compound is soluble in most organic solvents but insoluble in water .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(2-chlorophenyl)acetate is used in various scientific research applications, including:

Chemistry: As an intermediate in organic synthesis.

Biology: Potential use in the synthesis of biologically active compounds.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: Used in the production of fragrances and other industrial chemicals.

Wirkmechanismus

Target of Action

Ethyl 2-(2-chlorophenyl)acetate is a complex compound with potential biological activity. It’s important to note that the compound’s structure contains an indole nucleus, which is known to bind with high affinity to multiple receptors . This suggests that Ethyl 2-(2-chlorophenyl)acetate may interact with a variety of biological targets.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways . For instance, indole derivatives have been shown to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Compounds with similar structures have been shown to have a variety of effects at the molecular and cellular level .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-chlorophenyl)acetate can be synthesized through various methods. One common method involves the reaction of ethyl acetoacetate with sulfonyl chloride. The process begins by adding ethyl acetoacetate into a reactor, cooling it to -5 to 10°C, and then adding sulfonyl chloride dropwise. The mixture is then heated to 20-25°C and allowed to react for four hours. After the reaction, the pressure is reduced, and the mixture is vacuumized to remove residual acidic gas. The final product is obtained by distilling the residues at reduced pressure .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2-chlorophenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Transesterification Reactions: It can be used as a substrate or reagent in transesterification reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides.

Transesterification: Catalysts such as acids or bases are typically used.

Major Products

Substitution Reactions: Products depend on the nucleophile used, resulting in compounds where the chloro group is replaced.

Transesterification: Products include different esters formed by exchanging the ethyl group with another alcohol group.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 2-chloroacetoacetate: Similar in structure but with different reactivity due to the presence of an additional carbonyl group.

Methyl 2-(2-chlorophenyl)acetate: Similar but with a methyl group instead of an ethyl group, affecting its physical properties and reactivity.

Uniqueness

Ethyl 2-(2-chlorophenyl)acetate is unique due to its specific combination of the chloro group and the ethyl ester, making it a valuable intermediate in various chemical syntheses. Its solubility in organic solvents and insolubility in water also make it suitable for specific industrial applications .

Biologische Aktivität

Ethyl 2-(2-chlorophenyl)acetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-(2-chlorophenyl)acetate has the molecular formula C10H11ClO2 and features a chlorophenyl group attached to an acetate moiety. Its structure allows for interaction with various biological targets, influencing multiple cellular processes.

The biological activity of Ethyl 2-(2-chlorophenyl)acetate can be attributed to several mechanisms:

- Receptor Binding : The compound exhibits a high affinity for various receptors, similar to other compounds with chlorophenyl groups, which can lead to significant alterations in cellular signaling pathways.

- Enzyme Interaction : It interacts with cytochrome P450 enzymes, affecting the metabolism of numerous substrates. This interaction can result in either inhibition or activation of enzymatic activity, thereby altering metabolic pathways.

- Gene Expression Modulation : The compound has been shown to influence gene expression, particularly genes involved in metabolic processes, leading to changes in cell proliferation and apoptosis.

Biological Activities

Ethyl 2-(2-chlorophenyl)acetate demonstrates a variety of biological activities:

- Antimicrobial Activity : Studies have indicated that the compound exhibits antimicrobial properties against various bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 32-64 µg/mL .

- Anticancer Potential : Preliminary research suggests that Ethyl 2-(2-chlorophenyl)acetate may possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, although further studies are needed to elucidate the specific pathways involved.

- Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of Ethyl 2-(2-chlorophenyl)acetate against several pathogens. The results indicated that the compound inhibited bacterial growth effectively at varying concentrations. The following table summarizes the MIC values obtained:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

In vitro studies have shown that Ethyl 2-(2-chlorophenyl)acetate induces apoptosis in breast cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis.

Dosage Effects and Toxicity

The effects of Ethyl 2-(2-chlorophenyl)acetate vary significantly with dosage. Low doses may have minimal impact on cellular functions, while higher doses can lead to significant cellular damage and apoptosis. Toxicological assessments indicate that prolonged exposure may result in adverse effects, necessitating careful consideration of dosage in therapeutic applications .

Eigenschaften

IUPAC Name |

ethyl 2-(2-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUANZYIPCHDGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435288 | |

| Record name | Ethyl 2-(2-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40061-54-9 | |

| Record name | Ethyl 2-(2-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.